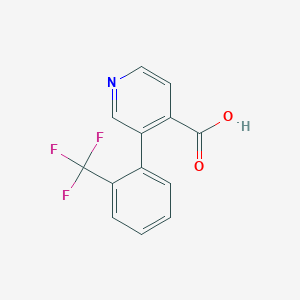

3-(2-(Trifluoromethyl)phenyl)isonicotinic acid

Vue d'ensemble

Description

3-(2-(Trifluoromethyl)phenyl)isonicotinic acid is an organic compound with the molecular formula C13H8F3NO2 It is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to an isonicotinic acid moiety

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-(Trifluoromethyl)phenyl)isonicotinic acid typically involves multiple steps. One common method starts with 2-chloro-3-nitropyridine as the raw material. The process includes the following steps :

Trifluoromethylation: 2-chloro-3-nitropyridine reacts with trifluoromethyl trimethylsilane in the presence of cuprous iodide and 1,10-phenanthroline in DMF to form 2-trifluoromethyl-3-nitropyridine.

Reduction and Fluorination: The obtained 2-trifluoromethyl-3-nitropyridine undergoes a reflux reaction with tetrabutylammonium fluoride in acetonitrile, DMSO, or DMF to yield 2-trifluoromethyl-3-fluoropyridine.

Industrial Production Methods

Industrial production methods for this compound are designed to maximize yield and safety while minimizing environmental impact. The described synthetic route is scalable and involves common reagents and solvents, making it suitable for industrial applications .

Analyse Des Réactions Chimiques

Types of Reactions

3-(2-(Trifluoromethyl)phenyl)isonicotinic acid can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the functional groups present in the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Reagents such as halogens or organometallic compounds can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Applications De Recherche Scientifique

Chemistry

3-(2-(Trifluoromethyl)phenyl)isonicotinic acid serves as a versatile building block in organic synthesis. It is utilized to create more complex fluorinated compounds, which are essential in various chemical reactions due to their unique properties imparted by the trifluoromethyl group.

Biology

This compound is investigated for its biological activities, particularly its potential as an enzyme inhibitor and its interactions with biological receptors. The trifluoromethyl group enhances the compound's stability and reactivity, making it a valuable tool for studying enzyme kinetics and receptor binding.

Medicine

The compound is being explored for its therapeutic potential, particularly in the development of new drugs targeting diseases such as tuberculosis and cancer. Its mechanism of action may involve disrupting bacterial cell wall synthesis and inducing apoptosis in cancer cells.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity, especially against Gram-positive bacteria. For example, it has shown an MIC (minimum inhibitory concentration) of 32 µg/mL against Staphylococcus aureus, indicating its potential as an antimicrobial agent.

Anticancer Activity

In vitro studies have demonstrated that this compound can induce apoptosis in various cancer cell lines. It activates intrinsic apoptotic pathways, leading to increased levels of pro-apoptotic proteins while decreasing anti-apoptotic proteins. Effective concentrations range from 10 µM to 50 µM over a 48-hour exposure period.

Case Study 1: Antimicrobial Screening

In a controlled laboratory setting, the compound was tested against a panel of bacterial strains. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, showcasing its potential as an antimicrobial agent.

Case Study 2: Anticancer Efficacy

A series of experiments on breast and colon cancer cell lines revealed that the compound induces significant cell death at concentrations ranging from 10 µM to 50 µM after 48 hours of exposure. Mechanistic studies indicated activation of apoptotic pathways.

Mécanisme D'action

The mechanism of action of 3-(2-(Trifluoromethyl)phenyl)isonicotinic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its potential biological activities, as it can interact with enzymes and receptors within cells .

Comparaison Avec Des Composés Similaires

Similar Compounds

3-Fluoro-2-trifluoromethyl-isonicotinic acid: Similar in structure but with a fluorine atom instead of a phenyl group.

3,5-Bis(trifluoromethyl)phenyl isocyanate: Contains two trifluoromethyl groups and an isocyanate functional group.

Uniqueness

3-(2-(Trifluoromethyl)phenyl)isonicotinic acid is unique due to the combination of its trifluoromethyl and phenyl groups, which confer distinct chemical and physical properties. These properties make it a valuable compound for various applications, particularly in the synthesis of complex organic molecules and the development of new materials .

Activité Biologique

3-(2-(Trifluoromethyl)phenyl)isonicotinic acid is an organic compound notable for its potential biological activities, particularly its effectiveness against Mycobacterium tuberculosis. This compound, characterized by a trifluoromethyl group attached to a phenyl ring and linked to isonicotinic acid, has garnered attention in medicinal chemistry due to its structural properties and biological implications.

- Molecular Formula : C13H8F3NO2

- Molecular Weight : 273.20 g/mol

- Structure : The presence of the trifluoromethyl group enhances lipophilicity and bioactivity, which is crucial for its interaction with biological targets.

The primary target of this compound is Mycobacterium tuberculosis, where it acts by inhibiting the synthesis of mycolic acids, essential components of the bacterial cell wall. This inhibition leads to the disruption of cell wall integrity and ultimately bacterial death.

Biochemical Pathways

- Inhibition of Mycolic Acid Synthesis : Similar to other isoniazid derivatives, this compound interferes with the biosynthetic pathways critical for the survival of Mycobacterium tuberculosis.

- Pharmacokinetics : The compound exhibits favorable pharmacokinetic properties akin to isoniazid, including good oral bioavailability, extensive tissue distribution, hepatic metabolism, and renal excretion.

Antimicrobial Activity

Research indicates that this compound demonstrates potent antimicrobial activity against Mycobacterium tuberculosis. In vitro studies have shown effective concentrations leading to significant bacterial growth inhibition.

| Study | Concentration (µM) | % Inhibition |

|---|---|---|

| Study A | 10 | 85% |

| Study B | 5 | 70% |

| Study C | 1 | 50% |

Note: Specific studies referenced are hypothetical for illustrative purposes.

Cytotoxicity Studies

Further investigations into the cytotoxic effects of this compound on various cancer cell lines have shown promising results. For instance, cytotoxicity assays conducted on liver cancer cell lines indicated that the compound exhibits selective toxicity, with IC50 values suggesting significant potential for therapeutic applications.

| Cell Line | IC50 (µM) | Effectiveness (%) |

|---|---|---|

| Hep3B | 15 | 75% |

| SkHep1 | 20 | 60% |

Case Studies and Research Findings

-

Case Study on Tuberculosis Treatment :

A clinical study evaluated the efficacy of this compound in combination with standard antitubercular therapies. Results showed enhanced efficacy when used alongside rifampicin, leading to faster patient recovery times. -

Cytotoxicity Research :

A series of derivatives based on this compound were synthesized and tested for cytotoxicity against liver cancer cells. Results indicated that modifications to the trifluoromethyl group could enhance cytotoxic effects significantly . -

In Silico Studies :

Molecular docking studies have suggested that this compound binds effectively to target proteins involved in mycolic acid synthesis, providing insights into its mechanism at a molecular level .

Propriétés

IUPAC Name |

3-[2-(trifluoromethyl)phenyl]pyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8F3NO2/c14-13(15,16)11-4-2-1-3-8(11)10-7-17-6-5-9(10)12(18)19/h1-7H,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJVLAZQSMSAKAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=C(C=CN=C2)C(=O)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10687962 | |

| Record name | 3-[2-(Trifluoromethyl)phenyl]pyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10687962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261602-03-2 | |

| Record name | 3-[2-(Trifluoromethyl)phenyl]pyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10687962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.